Nitrapyrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.33e-04 M

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Agriculture: Enhancing Crop Yield

Nitrapyrin is a chemical that can be added to ammonia-based fertilizers, as well as urea and manure . The purpose is to minimize nitrogen leaching and emissions and retain ammonium in the soil to maximize crop yield and enhance farm profits . Nitrapyrin is categorized as a “nitrification inhibitor,” meaning that it prevents natural soil bacteria from converting the ammonia in fertilizer into nitrate . This keeps fertilizer in its ammonium (NH 4+) form . Depending on environmental conditions, nitrapyrin reduced crop yields by up to 20% or enhanced them up to 207%, with an average improved yield of 7% .

Environmental Science: Reducing Nitrogen Leaching

Nitrapyrin is used to reduce nitrogen leaching . Nitrate has a negative charge that helps it leach out of soils into drinking water, groundwater, and waterways . Therefore, the use of nitrapyrin aims to reduce nitrate leaching .

Climate Science: Limiting Greenhouse Gas Emissions

Nitrapyrin is used to limit nitrous oxide emissions from agricultural fields . Nitrate formation also lays the groundwork for soil microbes to make nitrous oxide, a greenhouse gas with greater warming potential than carbon dioxide and methane . So, the use of nitrapyrin also aims to limit nitrous oxide emissions from agricultural fields .

Soil Science: Inhibiting Nitrification

Nitrapyrin is a bactericide that is co-applied with fertilizer to prevent nitrification and enhance corn yields . While there have been studies of the environmental fate of nitrapyrin, there is no documentation of its off-field transport to streams . Nitrapyrin is a chlorinated pyridine compound that functions as a nitrification inhibitor . It delays the nitrification process by inhibiting the Nitrosomonas spp.

Biochar Production: Reducing Ammonia Volatilization

Nitrapyrin is used in the production of biochar to reduce ammonia volatilization . It blocks NH 4+ oxidation by inhibiting NH 3 monooxygenase, thus controlling N dynamics and forms .

Horticulture: Enhancing Crop Quality

Nitrapyrin is widely used with horticultural crops like beets and strawberries .

Microbial Ecology: Inhibiting Nitrifying Microbial Populations

Nitrapyrin is used in microbial ecology studies to inhibit nitrifying microbial populations . It blocks NH 4+ oxidation by inhibiting NH 3 monooxygenase, thus controlling N dynamics and forms . This suggests that biological NIs may have an advantage over chemical NIs in inhibiting nitrifying microbial populations .

Water Quality: Assessing Off-Field Transport

Nitrapyrin is used in water quality studies to assess off-field transport . It is a nitrification inhibitor applied with fertilizers as a bactericide to kill natural soil bacteria for the purpose of increasing crop yields . This study is the first step in understanding the transport, occurrence, and potential effects of nitrapyrin or similar compounds on nitrogen processing in aquatic systems .

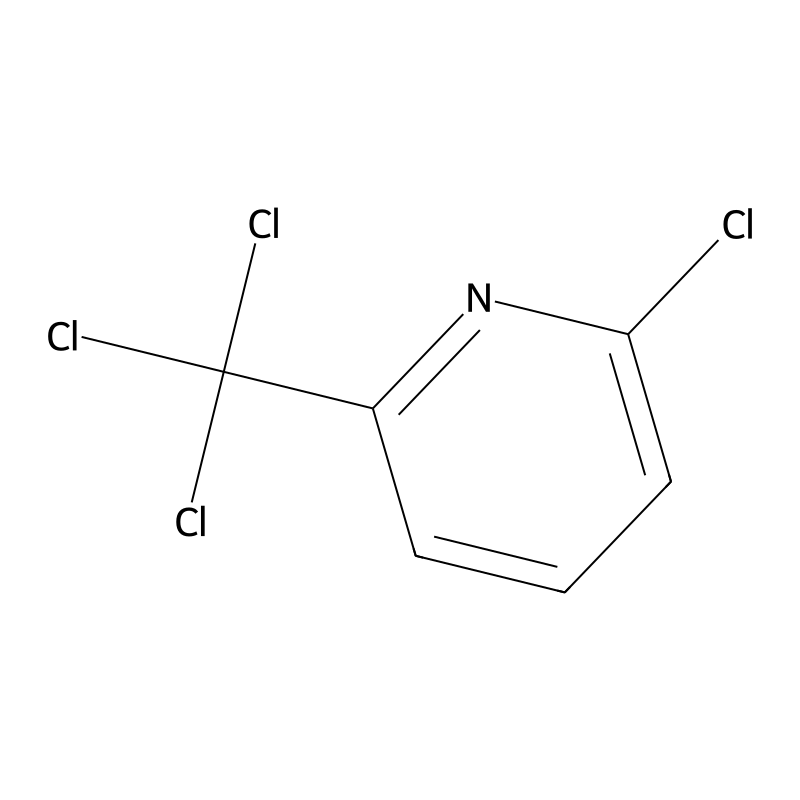

Nitrapyrin is an organic compound with the chemical formula 2-chloro-6-(trichloromethyl)pyridine. It appears as a white crystalline solid with a sweet odor and is primarily utilized as a nitrification inhibitor and bactericide in agricultural settings. Introduced in 1974, Nitrapyrin functions by inhibiting the activity of nitrifying bacteria, particularly Nitrosomonas, which play a crucial role in the conversion of ammonia to nitrite in soil. This inhibition helps to reduce nitrogen loss and nitrous oxide emissions, thereby enhancing nitrogen retention in crops .

Additionally, Nitrapyrin reacts exothermically with acids, indicating its basic nature . The degradation of Nitrapyrin in soil leads to the formation of 6-chloro-picolinic acid, which is a primary metabolite detected in plant systems .

Nitrapyrin exhibits significant biological activity as a nitrification inhibitor. Its primary effect is on the microbial community within the soil, where it reduces the abundance of ammonia-oxidizing bacteria and archaea. Research has shown that Nitrapyrin can decrease gross nitrification rates and enhance ammonium retention even under varying soil moisture conditions . Furthermore, it has been observed to lower nitrous oxide emissions significantly when used in conjunction with fertilizers, demonstrating its potential for improving environmental sustainability in agriculture .

Nitrapyrin is widely used in agriculture for its ability to inhibit nitrification, which helps in:

- Enhancing nitrogen retention: By slowing down the conversion of ammonium to nitrate, Nitrapyrin reduces nitrogen leaching from soils.

- Increasing crop yields: Studies have shown that crops treated with Nitrapyrin exhibit improved growth and biomass production.

- Reducing greenhouse gas emissions: It significantly lowers nitrous oxide emissions associated with nitrogen fertilization practices .

Additionally, Nitrapyrin is employed in various formulations alongside fertilizers to maximize its efficacy.

Several compounds share similarities with Nitrapyrin regarding their function as nitrification inhibitors. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Dicyandiamide | (H2N)2C(=NH)NHC(NH2)2 | Effective at lower concentrations; also reduces nitrous oxide emissions. |

| 3,4-Dimethylpyrazole Phosphate | C6H10N4O4P | Strongly inhibits nitrification across various soil types; impacts on specific microbial communities differ from Nitrapyrin. |

| Bromide | Br^- | Used primarily for its bactericidal properties; less effective as a nitrification inhibitor compared to Nitrapyrin. |

| Ammonium Thiosulfate | (NH4)2S2O3 | Functions as both a fertilizer and an inhibitor; impacts nitrogen cycling differently than Nitrapyrin. |

Nitrapyrin's unique mechanism focuses on inhibiting specific pathways within nitrifying bacteria, making it particularly effective for agricultural applications aimed at reducing nitrogen loss and greenhouse gas emissions .

Physical Description

DryPowder; Liquid

COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Colorless or white, crystalline solid with a mild, sweet odor.

XLogP3

Boiling Point

at 1.5kPa: 136 °C

277 to 280°F at 11 mmHg

Flash Point

Density

LogP

3.4

Melting Point

63.0 °C

63 °C

145°F

UNII

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00 mmHg

Vapor pressure, Pa at 23 °C:

0.003 mmHg at 73°F

(73°F): 0.003 mmHg

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Pyridine, 2-chloro-6-(trichloromethyl)-: ACTIVE